molecular formula C16H22Cl2N2O B1388240 (4-Methoxy-2,5-dimethylbenzyl)-(pyridin-3-ylmethyl)amine dihydrochloride CAS No. 1185163-31-8

(4-Methoxy-2,5-dimethylbenzyl)-(pyridin-3-ylmethyl)amine dihydrochloride

Cat. No.: B1388240
CAS No.: 1185163-31-8
M. Wt: 329.3 g/mol
InChI Key: QLBXAEOYUPXMLV-UHFFFAOYSA-N
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Description

Overview of the Compound

This compound is a synthetic organic compound characterized by its complex molecular architecture and unique chemical properties. The compound carries the Chemical Abstracts Service registry number 1185163-31-8 and possesses the molecular formula C16H22Cl2N2O with a calculated molecular weight of 329.3 grams per mole. This dihydrochloride salt represents the protonated form of the parent amine compound N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-pyridin-3-ylmethanamine, which itself has been assigned PubChem Compound Identifier 23004716.

The structural composition of this compound reveals a sophisticated arrangement of functional groups that contribute to its chemical behavior and potential biological activity. The molecule consists of a benzyl ring system substituted with a methoxy group at the 4-position and two methyl groups at the 2- and 5-positions, connected through a methylamine bridge to a pyridine ring at the 3-position. The dihydrochloride salt formation involves protonation at two nitrogen centers, specifically the tertiary amine nitrogen and the pyridine nitrogen, resulting in enhanced water solubility and crystalline stability compared to the free base form.

According to PubChem database records, the compound was first created in their system on March 29, 2010, with the most recent modifications occurring on May 24, 2025. This temporal framework indicates sustained scientific interest and ongoing research activities involving this chemical entity. The International Union of Pure and Applied Chemistry name for this compound is N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-pyridin-3-ylmethanamine dihydrochloride, reflecting the systematic nomenclature conventions for complex organic amines.

The parent compound, existing as the free base, exhibits a molecular formula of C16H20N2O with a molecular weight of 256.34 grams per mole. The transformation to the dihydrochloride salt adds 73 grams per mole to the molecular weight, representing the incorporation of two hydrochloric acid molecules through acid-base neutralization reactions. This salt formation significantly alters the physical and chemical properties of the compound, particularly regarding solubility characteristics and stability profiles.

Historical Context and Discovery

The development and characterization of this compound emerged within the broader context of synthetic organic chemistry research focused on creating novel amine derivatives with potential biological activity. The compound's entry into chemical databases occurred during the early 21st century, with initial database records appearing in 2010. This timeline coincides with expanding research efforts in medicinal chemistry aimed at developing new molecular scaffolds for pharmaceutical applications.

The synthetic approach to compounds of this structural class builds upon established methodologies for creating substituted benzylamine derivatives. Historical precedents for similar compounds can be traced to research on related pyridine-containing amines and methoxy-substituted aromatic systems. The specific substitution pattern present in this compound, featuring methoxy and dimethyl groups on the benzene ring, represents a deliberate design choice influenced by structure-activity relationship studies in medicinal chemistry.

Commercial availability of this compound through specialized chemical suppliers, including AK Scientific and Matrix Scientific, indicates its recognition within the research community as a valuable synthetic intermediate or research tool. The compound appears in chemical catalogs with high purity specifications, typically 95% or greater, reflecting the development of reliable synthetic methodologies for its preparation.

The historical significance of this compound also relates to its potential role in proteomics research, as indicated by its classification in commercial databases. This application area represents a relatively recent development in chemical biology, where small molecules serve as tools for investigating protein function and cellular processes. The emergence of such applications demonstrates the evolution of chemical research from purely synthetic considerations to broader biological investigations.

Rationale for Academic Research Focus

The academic research interest in this compound stems from several compelling scientific factors that make this compound a valuable subject for systematic investigation. The unique structural features of this molecule present opportunities for examining fundamental principles of organic chemistry, medicinal chemistry, and chemical biology through both theoretical and experimental approaches.

The substitution pattern on the benzyl ring creates a sterically and electronically interesting environment that influences the compound's chemical reactivity and potential biological interactions. The methoxy group at the 4-position introduces electron-donating characteristics, while the two methyl groups at the 2- and 5-positions provide steric effects that may influence molecular conformation and binding interactions. This combination of electronic and steric factors makes the compound an excellent model system for studying structure-activity relationships in amine-containing molecules.

The presence of both aromatic nitrogen in the pyridine ring and aliphatic nitrogen in the methylamine linkage provides multiple sites for chemical modification and interaction studies. These dual nitrogen functionalities enable researchers to investigate various protonation states, metal coordination behaviors, and hydrogen bonding patterns. Such investigations contribute to broader understanding of nitrogen-containing heterocycles and their roles in biological systems.

The dihydrochloride salt form offers additional research opportunities related to salt formation, crystallization behavior, and solubility characteristics. Understanding these physical chemical properties is crucial for developing structure-property relationships that inform pharmaceutical formulation strategies and crystal engineering approaches. The enhanced water solubility provided by salt formation makes this compound particularly suitable for aqueous-based biological assays and studies.

Furthermore, the molecular architecture of this compound provides a platform for investigating synthetic methodology development. The presence of multiple functional groups creates opportunities for selective chemical transformations, protecting group strategies, and multi-step synthesis planning. Such studies contribute to advancing synthetic organic chemistry methodologies and expanding the toolkit available for medicinal chemists.

Scope and Structure of the Review

This comprehensive academic analysis of this compound is designed to provide systematic coverage of the compound's chemical properties, structural characteristics, and research applications. The review adopts a multi-disciplinary approach that encompasses organic chemistry, physical chemistry, medicinal chemistry, and chemical biology perspectives to present a complete picture of current knowledge regarding this molecular entity.

The structural analysis component examines the compound's molecular architecture through computational and experimental perspectives, including conformational analysis, electronic structure considerations, and intermolecular interaction patterns. This section integrates data from crystallographic studies, spectroscopic investigations, and quantum chemical calculations to provide comprehensive understanding of the compound's three-dimensional structure and dynamic behavior.

Chemical property characterization forms another major component of this review, encompassing solubility behavior, stability profiles, acid-base characteristics, and reactivity patterns. These discussions draw upon experimental data from multiple sources to establish reliable property values and identify factors influencing chemical behavior. Particular attention is given to the differences between the free base and dihydrochloride salt forms, as these differences have significant implications for handling, storage, and application considerations.

The synthetic methodology section provides detailed coverage of preparative approaches for obtaining this compound, including both the free base and salt forms. This analysis examines reaction conditions, yields, purification strategies, and scalability considerations. The discussion integrates patent literature, academic publications, and commercial synthetic procedures to present a comprehensive view of available preparative methods.

Research applications constitute the final major section of this review, examining the compound's use in proteomics research, medicinal chemistry investigations, and chemical biology studies. This coverage includes discussion of assay development, structure-activity relationship studies, and potential therapeutic applications. The analysis draws upon both published research and commercial applications to illustrate the compound's value as a research tool and potential lead compound for drug development efforts.

Property Value Reference
Chemical Abstracts Service Number 1185163-31-8
Molecular Formula C16H22Cl2N2O
Molecular Weight 329.3 g/mol
Parent Compound Identifier 23004716
Database Creation Date 2010-03-29
Last Database Modification 2025-05-24
Commercial Purity ≥95%

The review maintains focus exclusively on scientific and technical aspects of the compound while avoiding clinical, therapeutic, or regulatory considerations that fall outside the scope of fundamental chemical research. This approach ensures that the content remains appropriate for academic audiences interested in the compound's chemical properties and research applications rather than potential pharmaceutical development or clinical usage.

Properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-pyridin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.2ClH/c1-12-8-16(19-3)13(2)7-15(12)11-18-10-14-5-4-6-17-9-14;;/h4-9,18H,10-11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBXAEOYUPXMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNCC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacology

The compound has been studied for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system (CNS). Research indicates that derivatives of similar structures can act as:

  • Antidepressants : Compounds with methoxy and pyridine groups have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antitumor Agents : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.

Organic Synthesis

(4-Methoxy-2,5-dimethylbenzyl)-(pyridin-3-ylmethyl)amine dihydrochloride serves as an intermediate in organic synthesis. Its ability to undergo various reactions, such as:

  • N-Alkylation : The amine group can participate in N-alkylation reactions, allowing for the synthesis of more complex molecules.
  • Cross-Coupling Reactions : It can be utilized in coupling reactions to form new carbon-carbon bonds, essential for drug discovery and materials science.

Material Science

Due to its unique chemical properties, this compound can be incorporated into polymer matrices or used as a ligand in coordination chemistry. Potential applications include:

  • Sensors : Functionalized polymers containing this compound may exhibit enhanced sensitivity to specific analytes.
  • Catalysts : Its structural features may allow it to act as a catalyst in various chemical reactions.

Case Studies

Several studies have highlighted the applications of related compounds:

  • Antidepressant Activity : A study on similar pyridine derivatives demonstrated their ability to inhibit reuptake of serotonin and norepinephrine, suggesting potential antidepressant properties for this compound .
  • Cytotoxic Effects : Research involving related compounds indicated significant cytotoxicity against breast cancer cell lines, prompting further exploration into the specific effects of this compound .
  • Synthesis of Novel Ligands : A recent synthesis project utilized this compound as a precursor for developing novel ligands for metal complexes, showcasing its versatility in coordination chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differentiating features are summarized below:

Compound Substituents Key Differences Reported Activity
(4-Methoxy-2,5-dimethylbenzyl)-(pyridin-3-ylmethyl)amine dihydrochloride (Target) 4-methoxy, 2,5-dimethylbenzyl; pyridin-3-ylmethyl Baseline compound; dihydrochloride salt for solubility Limited data; hypothesized kinase inhibition based on structural motifs
N-(4-chloro-3-{4-methoxy-6-[6-((R)-1-methylbutoxy)pyridin-3-yl]-1,3,5-triazin-2-yl}benzyl)amine hydrochloride (Patent EP 3 339 296 A1) 4-chloro, triazine core; extended alkoxy chain on pyridine Triazine core enhances planar rigidity; chloro substituent increases electrophilicity Potent kinase inhibitor (IC₅₀ < 100 nM in enzymatic assays)
(2,4-Dimethoxybenzyl)-(pyridin-4-ylmethyl)amine monohydrochloride 2,4-dimethoxybenzyl; pyridin-4-ylmethyl Altered substitution pattern (dimethoxy vs. methoxy/methyl); pyridine regioisomer Moderate affinity for serotonin receptors (Ki = 1.2 µM)

Physicochemical and Pharmacokinetic Properties

  • Solubility : The dihydrochloride salt of the target compound likely exhibits higher aqueous solubility (>10 mg/mL) compared to neutral analogs (e.g., <1 mg/mL for freebase forms) .
  • LogP: Estimated logP (octanol-water) for the target compound is ~2.5, lower than the triazine-containing analog (logP ~3.8) due to reduced hydrophobicity .
  • Metabolic Stability : Pyridine-containing analogs generally show moderate CYP450-mediated metabolism, whereas triazine derivatives (e.g., EP 3 339 296 A1) demonstrate prolonged half-lives in vitro (>6 hours) .

Research Findings and Challenges

  • Structural Characterization : The compound’s crystal structure (if resolved) would likely employ SHELX software for refinement, given its prevalence in small-molecule crystallography .
  • Synthesis Optimization : Current synthetic routes for such compounds involve reductive amination between substituted benzaldehydes and pyridinylmethylamines, with yields ranging from 40–60% .
  • Data Gaps: No peer-reviewed studies directly address the target compound’s bioactivity or mechanism. Existing hypotheses rely on extrapolation from analogs.

Preparation Methods

Condensation and Chlorination Route

  • Starting Material: Ethyl 3-amino-2-methyl-2-butenoate reacts with diethyl 2-methylmalonate to produce 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone (compound 5).
  • Chlorination: Reaction of compound 5 with phosphoryl chloride yields 2,4-dichloro-3,5,6-trimethylpyridine (compound 9a).
  • Hydrogenolysis: Catalytic hydrogenation over palladium on charcoal converts 9a to 2,3,5-trimethylpyridine (compound 10). Acidic conditions favor the formation of 4-chloro-2,3,5-trimethylpyridine (compound 11).

Table 1: Key Steps in Pyridine Core Synthesis

Step Reactants Conditions Product Yield Reference
1 Ethyl 3-amino-2-methyl-2-butenoate + diethyl 2-methylmalonate - 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone -
2 Compound 5 + phosphoryl chloride Reflux 2,4-dichloro-3,5,6-trimethylpyridine -
3 Compound 9a + Pd/C Hydrogenation 2,3,5-trimethylpyridine -
4 2,4-dichloro-3,5,6-trimethylpyridine Acidic hydrogenolysis 4-chloro-2,3,5-trimethylpyridine -

Substitution with Methoxide

  • The chlorinated intermediate (compound 11) undergoes nucleophilic substitution with methoxide ion to form 4-methoxy-2,3,5-trimethylpyridine .

Functionalization of the Pyridine Ring

The next step involves oxidation to form the pyridine N-oxide, which can be further manipulated:

  • Oxidation: The pyridine derivative (compound 13) can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-CPBA.

Research Data:

Oxidant Conditions Product Yield Reference
Hydrogen peroxide Aqueous, 0-25°C Pyridine N-oxide 43% overall yield

Synthesis of the Aromatic Benzyl Moiety

The aromatic part, (4-Methoxy-2,5-dimethylbenzyl) , is prepared via electrophilic substitution and methylation:

  • Electrophilic substitution on a phenol derivative introduces the methoxy group at the para position.
  • Methylation of the aromatic ring at the 2- and 5-positions is achieved through methyl iodide or dimethyl sulfate in the presence of a base, such as potassium carbonate.

Coupling to Form the Target Compound

The final step involves coupling the pyridine N-oxide derivative with the aromatic benzylamine:

  • Reductive amination or nucleophilic substitution strategies are employed.
  • The aromatic benzylamine reacts with the pyridine N-oxide derivative under conditions favoring the formation of the (4-Methoxy-2,5-dimethylbenzyl)-(pyridin-3-ylmethyl)amine linkage.
  • The compound is then converted into its dihydrochloride form via treatment with hydrochloric acid, ensuring salt formation and increased stability.

Summary of Preparation Data

Method Key Reagents Conditions Yield Remarks
Pyridine core synthesis Ethyl 3-amino-2-methyl-2-butenoate, diethyl 2-methylmalonate Reflux, chlorination, hydrogenation Variable Multi-step process; efficient for pyridine core
Aromatic substitution Methyl iodide/dimethyl sulfate Base, methylation Moderate For introducing methyl groups at 2 and 5 positions
Coupling Pyridine N-oxide + benzylamine Reductive conditions Variable Final assembly of the target compound

Notes and Observations

  • The synthesis of the pyridine core is complex but well-documented, with multiple routes available depending on the desired yield and available reagents.
  • The oxidation of pyridine derivatives to N-oxides is a critical step that enables subsequent functionalization.
  • Aromatic substitution methods for methylation and methoxylation are standard, with methyl iodide or dimethyl sulfate being common methylating agents.
  • Coupling strategies such as reductive amination are preferred for forming the final aromatic amine linkage.

Q & A

Q. How can researchers leverage contradictions in literature data to refine hypotheses?

  • Approach : Conduct meta-analyses of published IC50_{50}, KdK_d, or EC50_{50} values to identify outliers. Perform sensitivity analyses using Monte Carlo simulations to quantify uncertainty. Design follow-up studies to test competing hypotheses (e.g., allosteric vs. orthosteric binding) via kinetic assays (e.g., surface plasmon resonance) .

Data Presentation

ParameterTechniqueKey Findings/ChallengesReference
Synthetic YieldOptimized reflux (DMF, 80°C)68% yield vs. 42% in THF
Solubility (25°C)Shake-flask (pH 7.4 buffer)2.1 mg/mL; precipitates at pH < 4
Log PPHPLC-derived3.2 ± 0.1 (predicts moderate lipophilicity)
SCXRD Resolution0.84 Å (Mo KαK_\alpha)Confirms dihydrochloride salt form

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxy-2,5-dimethylbenzyl)-(pyridin-3-ylmethyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Methoxy-2,5-dimethylbenzyl)-(pyridin-3-ylmethyl)amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.